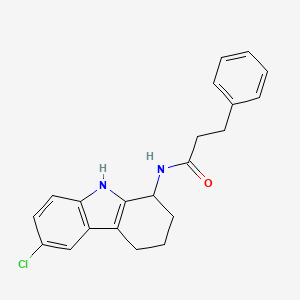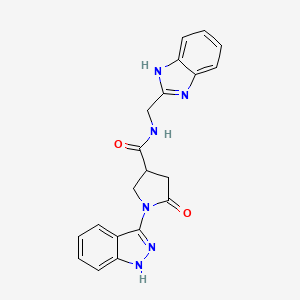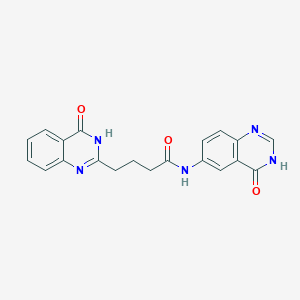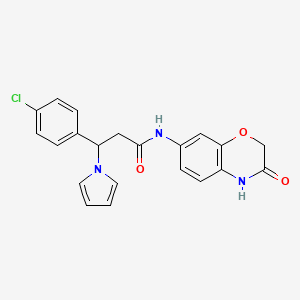![molecular formula C17H19N5O4S B11003743 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11003743.png)
2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core structure consists of an imidazolidin-4-yl ring.
- Attached to this core, we have a benzene ring with a 4-methoxyphenyl group.
- Additionally, there’s an ethyl group and a thiadiazole ring.
- Finally, the compound terminates with an acetamide functional group.
- Overall, it combines elements from different chemical families, making it intriguing for research.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- similar imidazolidine derivatives can be synthesized using various methods, including cyclization reactions and condensation processes.
- Industrial production methods would likely involve scalable processes with optimized yields.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the methoxyphenyl group or the thiazole ring.
Reduction: Reduction reactions might target the imidazolidine ring or other functional groups.
Substitution: Substitution reactions could occur at the ethyl group or other positions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigate its potential as an antibacterial or antifungal agent due to its complex structure.
Chemistry: Explore its reactivity and use it as a building block for novel compounds.
Biology: Investigate its effects on cellular processes.
Industry: Assess its applicability in materials science or drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets.
- Further research is needed to identify specific molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds with this exact structure.
- you can explore related imidazolidine derivatives, benzophenones, and thiadiazoles to highlight its uniqueness.
Remember that this compound’s detailed investigation would require specialized research and experimental work
Properties
Molecular Formula |
C17H19N5O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N5O4S/c1-10-20-21-16(27-10)19-14(23)9-13-15(24)22(17(25)18-13)8-7-11-3-5-12(26-2)6-4-11/h3-6,13H,7-9H2,1-2H3,(H,18,25)(H,19,21,23) |
InChI Key |
QHRAKDQRLSWLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B11003664.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B11003672.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11003681.png)

![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11003689.png)

![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11003699.png)
![N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11003701.png)
![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-(3,3-diphenylpropyl)propanamide](/img/structure/B11003703.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11003707.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11003728.png)
![4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11003733.png)

